molecular formula C15H11F2NO2S B1322709 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene CAS No. 660431-66-3

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene

Cat. No.: B1322709
CAS No.: 660431-66-3
M. Wt: 307.3 g/mol
InChI Key: JULOFCZKOQFMRJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is a versatile compound with a broad range of applications in various fields of research and industry. It is known for its unique chemical structure, which includes two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.

    Formation of Isocyano Group: The aldehyde group is converted to an isocyano group using a reagent such as tosylmethyl isocyanide (TosMIC) under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The isocyano group can participate in cyclization reactions to form heterocyclic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Cyclization Reactions: Basic conditions using reagents like sodium ethoxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the fluorine atoms.

    Cyclization Reactions: Formation of heterocyclic compounds such as triazines.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The isocyano group, in particular, is highly reactive and can form bonds with a variety of nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1-(isocyano)methylbenzene: Lacks the tosyl group, making it less versatile in certain reactions.

    2,4-Difluoro-1-(isocyano(phenyl)methyl)benzene: Contains a phenyl group instead of a tosyl group, which can affect its reactivity and applications.

Uniqueness

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is unique due to the presence of both fluorine atoms and a tosyl group, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULOFCZKOQFMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623656
Record name 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660431-66-3
Record name 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-[(2,4-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (2.07 g, 6.36 mmol) and THF (15 mL) is added phosphorous oxychloride (POCl3)(1.19 mL, 12.7 mmol) over a period of 5 minutes, and the resulting mixture stirred at room temperature for 10 minutes. The reaction is then cooled to 4° C. using an ice/water bath and 2,6-lutidine (4.45 mL, 38.2 mmol) is added over 30 minutes, maintaining the temperature less than 12° C. The cooling bath is removed and the mixture stirred at room temperature for 18 hours. The reaction mixture is poured into a stirred, ice water cooled, solution of ice and saturated aqueous NaHCO3. The mixture is extracted with ethyl acetate (2×). The combined organic extracts are washed with 1N aqueous hydrochloric acid, saturated aqueous NaHCO3, brine and dried (MgSO4). The solvents are removed in vacuo, and isopropanol (18.0 mL) added to the residual brownish solid. The resulting slurry is stirred at room temperature for 2 hours, then water (9.0 mL) is added and the slurry stirred for an additional 30 minutes at room temperature. The slurry is filtered, the cake washed with 2:1 isopropanol-water (2×) and dried in a vacuum-oven (30° C.) for 48 hours. The title compound may be obtained as a tan solid (1.33 g, 68%).
Name
N-[(2,4-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
4.45 mL
Type
reactant
Reaction Step Three
Name
Yield
68%

Synthesis routes and methods II

Procedure details

To a solution of N-((2,4-difluorophenyl)(tosyl)methyl)formamide (7.31 g, 22.5 mmol) in DME (100 mL) at about −10° C. was added phosphorus oxychloride (Fluka, 6.28 mL, 67.4 mmol) followed by dropwise addition of TEA (15.7 mL, 112 mmol) in DME (10 mL). The reaction mixture was stirred at about −5° C. for about 3 h. The reaction mixture was poured into ice-cold water (250 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried with MgSO4, filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography using heptane/EtOAc (gradient; 1:0 to 1:1) to give the title compound (1.38 g, 20.0%), as a yellow solid. LC/MS (Table 1, Method a) Rt=2.96 min; MS m/z: 306.1 (M−H)−.
Name
N-((2,4-difluorophenyl)(tosyl)methyl)formamide
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
20%

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